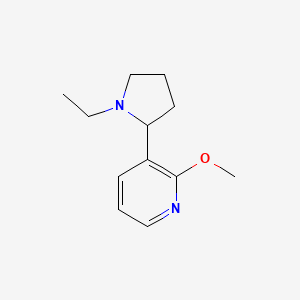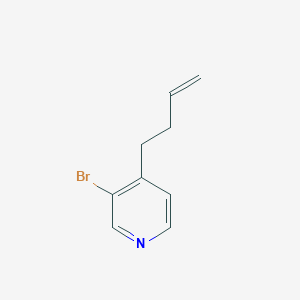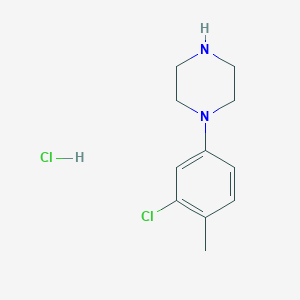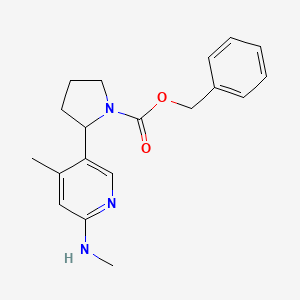
3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine is a compound that features a pyrrolidine ring substituted with an ethyl group and a methoxypyridine moiety. This compound is part of the pyrrolidine family, which is known for its significant role in medicinal chemistry due to its versatile biological activities .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(1-Ethylpyrrolidin-2-yl)-2-Methoxypyridin beinhaltet typischerweise den Aufbau des Pyrrolidinrings, gefolgt von der Einführung der Ethyl- und Methoxypyridingruppen. Eine gängige Methode ist die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. So kann ausgehend von einem geeigneten Pyridinderivat der Pyrrolidinring durch eine Reihe von Cyclisierungsreaktionen gebildet werden .
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung großtechnische Cyclisierungsreaktionen unter Verwendung automatisierter Reaktoren umfassen, um Konsistenz und Effizienz zu gewährleisten. Die Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, werden optimiert, um Ausbeute und Reinheit zu maximieren .
Analyse Chemischer Reaktionen
Reaktionstypen
3-(1-Ethylpyrrolidin-2-yl)-2-Methoxypyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können insbesondere am Pyridinring unter Verwendung von Reagenzien wie Natriumhydrid auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in Dimethylformamid (DMF).
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate des Pyrrolidinrings.
Reduktion: Reduzierte Formen des Pyridinrings.
Substitution: Substituierte Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
3-(1-Ethylpyrrolidin-2-yl)-2-Methoxypyridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antitumoraktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 3-(1-Ethylpyrrolidin-2-yl)-2-Methoxypyridin beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Verbindung kann an bestimmte Proteine oder Enzyme binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of 3-(1-Ethylpyrrolidin-2-yl)-2-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(1-Methylpyrrolidin-2-yl)pyridin: Ähnliche Struktur, jedoch mit einer Methylgruppe anstelle einer Ethylgruppe.
3-(1-Methylpyrrolidin-2-yl)-2-Methoxypyridin: Ähnliche Struktur, jedoch mit einer Methylgruppe am Pyrrolidinring.
Einzigartigkeit
3-(1-Ethylpyrrolidin-2-yl)-2-Methoxypyridin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das im Vergleich zu seinen Analoga zu unterschiedlichen biologischen Aktivitäten und chemischen Eigenschaften führen kann .
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3-(1-ethylpyrrolidin-2-yl)-2-methoxypyridine |
InChI |
InChI=1S/C12H18N2O/c1-3-14-9-5-7-11(14)10-6-4-8-13-12(10)15-2/h4,6,8,11H,3,5,7,9H2,1-2H3 |
InChI-Schlüssel |
CSSGRURCIRLJAR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1C2=C(N=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)







![[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)
